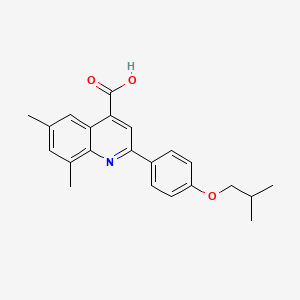

5-(5-isopropylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including those with a thiophene moiety, has been explored in several studies. The base-catalyzed intramolecular dehydrative cyclization of substituted thiosemicarbazides is a common method for synthesizing 4,5-disubstituted 1,2,4-triazole-3-thiols . Another study describes the synthesis of a new triazole compound, 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione, and its tautomers, with density functional theory (DFT) calculations supporting the feasibility of the synthesis at room temperature . Additionally, the synthesis of new derivatives of 5-(thiophene-3-ylmethyl)-4R-1,2,4-triazole-3-thiols has been reported, using classical methods of organic synthesis and confirming the structures with various spectroscopic techniques .

Molecular Structure Analysis

The molecular structure of triazole derivatives has been extensively studied using various spectroscopic methods. For instance, the vibrational modes of 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione have been assigned based on potential energy distributions, and the bond lengths were found to be consistent with crystallographic values . The molecular structure of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol and 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol molecules has been characterized using FT-IR, Laser-Raman, NMR, and UV-vis spectroscopies, with quantum chemical calculations confirming the thione-thiol tautomerism .

Chemical Reactions Analysis

The reactivity and potential biological activities of triazole derivatives have been predicted using various computational methods. For example, the biological activities of 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione have been explored theoretically, suggesting its potential as an inhibitor of cyclin-dependent kinase 5 enzyme . The study of intermolecular interactions in a derivative of 1,2,4-triazoles has revealed the importance of various intermolecular interactions, such as hydrogen bonding and π-π interactions, in stabilizing the crystal structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives have been investigated, with some studies focusing on the physicochemical properties of new S-substituted 5-thiophene-(3-ylmethyl)-4R-1,2,4-triazole-3-thiols . Another study synthesized new derivatives of 5-(thiophene-3-ylmethyl)-4R-1,2,4-triazole-3-thiols and conducted primary pharmacological screening, predicting high activity for some compounds . The spectroscopic characterization of triazole molecules has also been performed, providing insights into their spectroscopic properties and quantum chemical computations .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Applications

- Compounds similar to "5-(5-isopropylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol" have been synthesized and studied for their antimicrobial activities. For example, a study detailed the synthesis of 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities, showcasing the potential for these compounds in developing new antimicrobial agents (Bayrak et al., 2009).

Thiol-Thione Tautomerism

- Research on 5-furan-2yl[1,3,4]oxadiazole-2-thiol and 5-furan-2yl-4H [1,2,4] triazole-3-thiol has contributed to understanding their thiol-thione tautomeric equilibrium, which could be significant for the chemical properties and reactivity of similar compounds (Koparır et al., 2005).

Eco-friendly Synthesis Methods

- Some studies focus on the eco-friendly synthesis of fused 1,2,4-triazoles, highlighting the importance of environmentally sustainable methods in producing these compounds, which may include "5-(5-isopropylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol" (Joshi et al., 2021).

Potential Anti-inflammatory Properties

- Another area of interest is the synthesis and evaluation of 1,2,4-triazoles for anti-inflammatory properties. This suggests that compounds like "5-(5-isopropylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol" could be explored for their potential use in treating inflammation-related conditions (Arustamyan et al., 2021).

Eigenschaften

IUPAC Name |

3-(5-propan-2-ylthiophen-3-yl)-4-propyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3S2/c1-4-5-15-11(13-14-12(15)16)9-6-10(8(2)3)17-7-9/h6-8H,4-5H2,1-3H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGECXLADZSPDOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=NNC1=S)C2=CSC(=C2)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(5-isopropylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(6-Methoxy-3-pyridyl)-N-[2-methyl-3-[(6-oxo-4-piperazin-1-yl-pyridazin-1-yl)methyl]phenyl]benzamide](/img/structure/B1326552.png)

![1-Benzyl-1,9-diazaspiro[5.5]undecane](/img/structure/B1326558.png)